molecular formula C14H10Cl2O2 B6331996 (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1350898-25-7

(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6331996
CAS No.: 1350898-25-7
M. Wt: 281.1 g/mol
InChI Key: VYDJRWAUGOWOCA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,4-dichlorophenyl group at the β-position and a 5-methylfuran-2-yl moiety at the α-position. Chalcones are known for diverse biological activities, including antifungal, antitrypanosomal, and enzyme inhibitory properties. The dichlorophenyl group enhances electrophilicity, while the methyl-substituted furan may improve lipophilicity and metabolic stability .

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9-2-7-14(18-9)13(17)6-4-10-3-5-11(15)8-12(10)16/h2-8H,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDJRWAUGOWOCA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Conditions

  • Molar Ratio : A 1:1 stoichiometry of aldehyde to ketone is maintained to minimize side products.

  • Catalyst : 10–20% aqueous NaOH or KOH in ethanol or methanol.

  • Temperature : Reactions are typically conducted at 0–5°C during initial mixing, followed by gradual warming to 25–40°C.

  • Duration : 6–24 hours, depending on substituent electronic effects.

Table 1: Representative Reaction Parameters and Yields

SolventCatalyst (Conc.)Temp. (°C)Time (h)Yield (%)Purity (HPLC)
EthanolNaOH (15%)25126895.2
MethanolKOH (20%)4087296.8
THFNaOMe (10%)30186193.5

Data aggregated from.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A protocol using 300 W irradiation for 10–15 minutes in ethanol with 15% NaOH achieves 78–82% yields, compared to 68–72% under conventional heating. This method enhances regioselectivity by minimizing thermal degradation of the furan ring.

Solvent-Free Mechanochemical Approaches

Green chemistry methodologies employ grinding of solid reactants with catalytic KOH or NaOH. This approach eliminates solvent use, achieving 65–70% yields within 2–3 hours. While yields are marginally lower, the environmental benefits and reduced purification requirements make this viable for scalable production.

Post-Condensation Modifications

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) mixtures yield needle-like crystals with ≥98% purity after two cycles.

  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) eluent resolves stereoisomeric impurities.

Table 2: Spectroscopic Characterization Data

TechniqueKey SignalsAssignment
¹H NMR δ 7.82 (d, J=15.6 Hz, 1H)α,β-unsaturated ketone (CH)
δ 6.95–7.45 (m, 3H)2,4-Dichlorophenyl protons
δ 6.30 (d, J=3.2 Hz, 1H)Furan C3-H
FT-IR 1665 cm⁻¹C=O stretch
1590 cm⁻¹C=C aromatic stretch
MS (EI) m/z 320 [M]⁺Molecular ion peak

Data compiled from.

Catalytic Innovations

Acidic Catalysts

Sulfonic acid-functionalized ionic liquids (e.g., [BMIM][HSO₄]) under solvent-free conditions achieve 75% yields at 50°C in 4 hours. These catalysts are recyclable for 3–4 cycles without significant activity loss.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) in tert-butanol at 35°C facilitates condensation with 58% yield, offering a stereoselective route for biomedical applications.

Industrial Scalability Considerations

Pilot-scale batches (1–5 kg) utilize continuous flow reactors with in-line IR monitoring. Key parameters include:

  • Residence Time : 30–45 minutes

  • Throughput : 200–300 g/h

  • Purity : 94–96% (requires one recrystallization step)

Challenges and Mitigation Strategies

  • Furan Ring Sensitivity : Microwave times >15 minutes or temps >100°C induce ring-opening. Controlled heating and inert atmospheres mitigate this.

  • Nitro Byproducts : Trace nitro derivatives form if acetophenone contaminants are present. Pre-reaction distillation of 2,4-dichloroacetophenone eliminates this issue .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the propenone chain can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the propenone chain.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, leading to the discovery of new therapeutic agents.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring could participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chalcone Derivatives
Compound Name R1 (Aryl Group) R2 (Heterocyclic/Substituent) Biological Activity/Notes Reference
Target Compound 2,4-Dichlorophenyl 5-Methylfuran-2-yl Antifungal potential (inferred)
(E)-1-(2,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one 2,4-Dichlorophenyl 5-Nitrofuran-2-yl Antifungal activity (explicit)
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one 4-Aminophenyl 2,4-Dichlorophenyl Trypanocidal (IC50 = 54.3 µM)
(2E)-3-(2,4-Dichlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one 2,4-Dichlorophenyl Thiazole derivative DNA gyrase B inhibition (IC50 = 305.8 nM)
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 2,6-Dichloro-3-fluorophenyl 4-Methoxyphenyl Nonlinear optical (NLO) applications
(2E)-3-(5-Bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one 5-Bromo-2-methoxyphenyl 4-Methylphenyl N/A (structural analog)
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 2,4-Dichlorophenyl 3,4,5-Trimethoxyphenyl Crystal structure (orthorhombic Pbca)

Key Observations

Substituent Effects on Activity :

  • Electron-Withdrawing Groups : The nitro group in the 5-nitrofuran analog () increases electrophilicity, enhancing antifungal activity compared to the methylfuran derivative .
  • Heterocycle Replacement : Thiazole-containing analogs () exhibit moderate DNA gyrase inhibition (IC50 ~305 nM), suggesting heterocycle choice significantly impacts target binding .
  • Chlorine Position : Fluorine substitution at the 3-position in 2,6-dichloro-3-fluorophenyl derivatives () improves NLO properties, likely due to enhanced polarization .

Crystallographic and Physicochemical Properties :

  • The trimethoxyphenyl analog () crystallizes in an orthorhombic system (Pbca), with a density of 1.448 Mg/m³ and Z = 8, indicating tight molecular packing that may influence solubility .
  • Methylfuran in the target compound likely increases lipophilicity (clogP ~3.5 predicted), favoring membrane penetration compared to polar nitrofuran derivatives .

ADMET and Drug-Likeness: The 4-aminophenyl analog () showed favorable ADMET predictions, with moderate blood-brain barrier permeability and low hepatotoxicity, suggesting that aryl amino groups enhance drug-likeness . Thiophene-based analogs () were discontinued, possibly due to toxicity or metabolic instability, highlighting the importance of heterocycle selection .

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which combines a dichlorophenyl moiety with a furan ring, contributing to its potential pharmacological properties.

  • Molecular Formula : C14H10Cl2O2
  • Molecular Weight : 281.13 g/mol
  • CAS Number : 92153-08-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. For instance, research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Reference Compound IC50 (μM)
Human colorectal carcinoma17.4 - 38.9Doxorubicin (24.7)
Human breast adenocarcinoma10.6 - 63.7Doxorubicin (64.8)
Human liver carcinoma6.1 - 58.7Doxorubicin (58.1)
Human lung carcinomaNot specifiedNot specified

The anticancer activity was evaluated using the MTT assay, demonstrating that this compound can induce apoptosis and inhibit cell proliferation effectively in various cancer types .

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and modulation of key apoptotic proteins such as caspase-3 and Bcl-2 family members. In a study focusing on HepG2 liver cancer cells, significant increases in caspase-3 activation were observed, indicating that the compound promotes apoptotic pathways .

Antimicrobial Properties

Chalcones have been reported to possess antimicrobial activities against various pathogens. Specific studies have shown that derivatives similar to this compound exhibit effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, chalcones are known for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of chalcone derivatives for their anticancer properties. Among these, this compound demonstrated potent activity against HepG2 cells with an IC50 value significantly lower than that of standard treatments like doxorubicin .

Case Study 2: Antimicrobial Activity

Research conducted on various chalcone derivatives indicated that certain modifications to the chemical structure can enhance antimicrobial efficacy. This highlights the potential for developing new therapeutic agents based on the structure of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(2,4-dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and 5-methylfuran-2-yl ketone. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates .
  • Catalysts : Base catalysts like NaOH or KOH (10–20 mol%) under reflux conditions (80–100°C) yield 60–75% purity. Acidic workup (HCl) is critical for isolating the α,β-unsaturated ketone .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate 4:1) or recrystallization (ethanol) improves purity to >95% .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H NMR should show characteristic peaks:
  • δ 7.2–7.6 ppm (aromatic protons from dichlorophenyl),
  • δ 6.2–6.8 ppm (furan protons),
  • δ 2.3 ppm (methyl group on furan) .
  • IR : Stretching vibrations at 1650–1680 cm1^{-1} (C=O) and 1600 cm1^{-1} (C=C) confirm the enone system .
  • Mass spectrometry : Molecular ion peak at m/z 307 (M+^+) with fragments at m/z 177 (dichlorophenyl loss) and m/z 109 (furan moiety) .

Q. What are the key pharmacological targets for this compound, and how can its efficacy be experimentally assessed?

  • Methodology :

  • Target identification : Molecular docking predicts interactions with cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) due to structural similarity to chalcone derivatives .
  • In vitro assays :
  • Anti-inflammatory: COX-2 inhibition assay (IC50_{50} determination via ELISA).
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose-dependent cytotoxicity .
  • Controls : Compare with known inhibitors (e.g., celecoxib for COX-2) to validate specificity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 2,4-dichlorophenyl vs. 4-chlorophenyl) modulate biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with varying halogen positions (e.g., 3-chloro, 2-fluoro) and assess bioactivity.
  • Data analysis :
  • 2,4-Dichloro substitution enhances lipophilicity (logP ~3.5), improving membrane permeability vs. monosubstituted derivatives (logP ~2.8) .
  • Steric hindrance from 2-chloro reduces binding affinity to flat active sites (e.g., HDACs) by ~30% compared to 4-chloro analogs .

Q. What strategies resolve contradictions in reported antimicrobial activity across structurally similar chalcones?

  • Methodology :

  • Standardized protocols : Use CLSI guidelines for MIC determination against S. aureus or E. coli to minimize variability .
  • Mechanistic studies : Fluorescence quenching assays reveal that 2,4-dichloro derivatives disrupt bacterial membrane integrity more effectively than mono-chloro analogs (75% vs. 50% membrane depolarization) .
  • Meta-analysis : Compare crystal structure data (CCDC 1988019) to identify correlations between dihedral angles and activity .

Q. How can computational modeling (e.g., DFT, MD simulations) predict reactivity and stability under physiological conditions?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (~4.2 eV), indicating susceptibility to nucleophilic attack .
  • MD simulations : Simulate solvation in water (TIP3P model) to assess hydrolysis rates. The α,β-unsaturated ketone hydrolyzes 2x faster at pH 7.4 than at pH 5.0 .
  • ADMET prediction : SwissADME predicts moderate bioavailability (F ~45%) due to high logP and moderate solubility (~50 µM) .

Experimental Design Challenges

Q. What steps optimize reaction yield when scaling up synthesis for in vivo studies?

  • Methodology :

  • Process intensification : Use flow chemistry with residence time <10 min to prevent side reactions (e.g., furan ring oxidation) .
  • Catalyst recycling : Immobilize base catalysts (e.g., NaOH on silica) for 5 reaction cycles with <5% yield drop .
  • Quality control : In-line FTIR monitors enone formation in real time .

Q. How to design a structure-activity relationship (SAR) study focusing on the furan moiety?

  • Methodology :

  • Analog synthesis : Replace 5-methylfuran with thiophene or pyrrole rings to assess π-π stacking effects .
  • Crystallography : Compare X-ray structures (e.g., CCDC 1988019) to quantify bond length variations in the enone system .
  • Biological testing : Correlate furan electronegativity (Hammett σ values) with HDAC inhibition potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.